Voxilaprevir - 1535212-07-7

Voxilaprevir

Catalog Number: EVT-286497
CAS Number: 1535212-07-7
Molecular Formula: C40H52F4N6O9S
Molecular Weight: 868.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voxilaprevir (GS-9857) is a direct-acting antiviral agent (DAA) that acts as a pan-genotypic nonstructural (NS) protein 3/4A protease inhibitor. [] It is primarily used in scientific research to study the hepatitis C virus (HCV) and its inhibition. Voxilaprevir exhibits potent antiviral activity against various HCV genotypes (1-6) and possesses an improved resistance profile compared to previous HCV protease inhibitors. []

Mechanism of Action

Voxilaprevir targets the NS3/4A protease of HCV. [, ] The NS3/4A protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins. [, , ] By inhibiting the NS3/4A protease, Voxilaprevir prevents viral replication, ultimately leading to a reduction in viral load and potential clearance of the virus. [, , ]

Applications

Voxilaprevir's primary application in scientific research is as a component in various DAA combination therapies for treating chronic HCV infection. [, , , , , , , , , , , , , , , , , , , , ]

Research investigating Voxilaprevir often focuses on:

  • Efficacy and Safety: Evaluating the success rate of Voxilaprevir-containing regimens in achieving sustained virologic response (SVR) and assessing its safety profile in diverse patient populations. [, , , , , , , , , , , , , , , , , , , , ]
  • Resistance-Associated Substitutions (RASs): Analyzing the impact of pre-existing or emerging RASs on Voxilaprevir susceptibility and its ability to overcome resistance in DAA-experienced patients. [, , , , ]
  • Treatment Optimization: Exploring optimal treatment duration, potential for ribavirin addition, and effectiveness in specific patient subgroups like those with cirrhosis, genotype 3 infection, or prior DAA failures. [, , , , , , , ]
  • Pharmacokinetic Interactions: Investigating potential drug-drug interactions between Voxilaprevir and other commonly prescribed medications. [, ]

Real-world examples:

  • Studies have shown Voxilaprevir-containing regimens achieve high SVR rates (above 95%) in diverse populations, including those with cirrhosis and those who previously failed DAA treatment. [, , , , , , , ]
  • Research suggests Voxilaprevir can effectively overcome many common RASs and may be suitable for retreatment of patients who failed previous DAA regimens. [, , , , , ]
Future Directions
  • Optimization of Treatment Regimens: Further research is needed to determine the optimal treatment duration for Voxilaprevir-containing regimens in different patient populations. [, , ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms behind emerging resistance to Voxilaprevir, especially in specific genotypes and patient subgroups. [, , ]
  • Long-Term Safety and Efficacy: Assessing the long-term safety and durability of SVR achieved with Voxilaprevir-containing therapies, particularly in patients with advanced liver disease. [, ]
  • Exploration of New Combinations: Investigating the potential of combining Voxilaprevir with other novel DAAs to further improve treatment outcomes and overcome emerging resistance patterns. []

Velpatasvir

Ledipasvir

Compound Description: Ledipasvir is another NS5A inhibitor with a similar mechanism of action to Velpatasvir, preventing HCV replication by disrupting the function of the NS5A protein, which is involved in viral replication and assembly [, , ].

Relevance: Ledipasvir is often mentioned in the context of comparing different HCV treatment regimens [, , ]. While it shares the same target as Voxilaprevir, it may have different efficacy, resistance profiles, and potential for drug interactions.

Grazoprevir

Compound Description: Grazoprevir is an NS3/4A protease inhibitor that works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication [, , ].

Relevance: Grazoprevir operates within the same class of drugs as Voxilaprevir, both inhibiting the NS3/4A protease, a key enzyme in the HCV replication cycle [, , ]. Understanding the comparative efficacy, safety profiles, and resistance patterns of these drugs is crucial for optimizing treatment strategies.

Glecaprevir

Elbasvir

Compound Description: Elbasvir is an NS5A inhibitor that inhibits HCV replication by targeting the NS5A protein, similar to Velpatasvir [, , ].

Relevance: Elbasvir and Voxilaprevir are often studied in the context of their use in combination therapies for HCV infection [, , ]. By targeting different viral proteins, they work synergistically to suppress viral replication and reduce the risk of resistance.

Pibrentasvir

Ombitasvir

Compound Description: Ombitasvir is an NS5A inhibitor, working similarly to Velpatasvir, Ledipasvir, Elbasvir, and Pibrentasvir by interfering with the NS5A protein's function in HCV replication [].

Relevance: Understanding the efficacy and resistance profiles of different NS5A inhibitors like Ombitasvir is crucial for selecting the most appropriate treatment regimen for HCV infection, especially in combination with Voxilaprevir [].

Daclatasvir

Compound Description: Daclatasvir is an NS5A inhibitor, similar to several other compounds on this list, that acts by binding to the NS5A protein and disrupting its role in HCV replication [, , ].

Relevance: Daclatasvir's relevance stems from its use in various HCV treatment regimens, and it is often compared to Voxilaprevir-containing regimens in terms of efficacy and safety [, , ].

Paritaprevir

Compound Description: Paritaprevir is an NS3/4A protease inhibitor that blocks the activity of the HCV NS3/4A protease, similar to Grazoprevir and Glecaprevir [].

Relevance: Paritaprevir, being an NS3/4A protease inhibitor like Voxilaprevir, is relevant for comparative purposes, particularly in terms of its resistance profile and potential for cross-resistance with Voxilaprevir [].

Ritonavir

Compound Description: While primarily known as an HIV protease inhibitor, Ritonavir is sometimes used in HCV treatment regimens as a pharmacokinetic enhancer for other DAAs [].

Relevance: Ritonavir's relevance to Voxilaprevir is primarily in its potential use as a booster for other DAAs in combination therapies, though it is not directly related in terms of its antiviral target [].

Properties

CAS Number

1535212-07-7

Product Name

Voxilaprevir

IUPAC Name

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

Molecular Formula

C40H52F4N6O9S

Molecular Weight

868.9 g/mol

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1

InChI Key

MZBLZLWXUBZHSL-FZNJKFJKSA-N

SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Voxilaprevir; GS-9857; GS 9857; GS9857; Vosevi.

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.